molecular formula C21H24N2O3S B3440018 N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-(3,4-diethoxyphenyl)acetamide CAS No. 5772-20-3

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-(3,4-diethoxyphenyl)acetamide

Cat. No.: B3440018
CAS No.: 5772-20-3
M. Wt: 384.5 g/mol
InChI Key: GKGGAOKMVQETBZ-UHFFFAOYSA-N
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Description

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-(3,4-diethoxyphenyl)acetamide, also known as TAK-659, is a small molecule inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key enzyme involved in the B-cell receptor signaling pathway, which plays a critical role in the development and survival of B-cells. Therefore, BTK inhibitors like TAK-659 have been developed as potential therapeutics for B-cell malignancies such as chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL).

Mechanism of Action

BTK is a cytoplasmic tyrosine kinase that plays a critical role in the B-cell receptor signaling pathway. Upon activation of the B-cell receptor, BTK is recruited to the plasma membrane where it phosphorylates downstream targets such as phospholipase Cγ2 (PLCγ2) and Bruton's tyrosine kinase (BTK). This leads to the activation of downstream signaling pathways such as the NF-κB and MAPK pathways, which promote B-cell survival and proliferation. N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-(3,4-diethoxyphenyl)acetamide inhibits BTK activity by binding to the ATP-binding site of the kinase domain, thereby preventing the phosphorylation of downstream targets and subsequent activation of signaling pathways.
Biochemical and Physiological Effects
In addition to its antitumor activity, this compound has been shown to have other biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the activation of toll-like receptor (TLR) signaling pathways, which are involved in the innate immune response. This compound has also been shown to inhibit the expression of pro-inflammatory cytokines such as TNF-α and IL-6 in response to TLR activation. These findings suggest that this compound may have potential as an anti-inflammatory agent in addition to its antitumor activity.

Advantages and Limitations for Lab Experiments

The advantages of using N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-(3,4-diethoxyphenyl)acetamide in lab experiments include its potent and selective inhibition of BTK, its ability to induce tumor regression in preclinical models of B-cell malignancies, and its potential as an anti-inflammatory agent. However, there are also some limitations to using this compound in lab experiments. For example, this compound may have off-target effects on other kinases, which could complicate the interpretation of experimental results. In addition, the optimal dosing and scheduling of this compound in preclinical models may need to be carefully determined to maximize its therapeutic efficacy.

Future Directions

There are several future directions for the development of BTK inhibitors like N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-(3,4-diethoxyphenyl)acetamide. One area of focus is the identification of biomarkers that can predict response to BTK inhibitors in patients with B-cell malignancies. Another area of research is the development of combination therapies that can enhance the antitumor activity of BTK inhibitors, such as the combination of this compound with other targeted agents or immunotherapies. Finally, the development of next-generation BTK inhibitors with improved pharmacokinetic and pharmacodynamic properties is an active area of research.

Scientific Research Applications

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-(3,4-diethoxyphenyl)acetamide has been extensively studied in preclinical models of B-cell malignancies. In vitro studies have shown that this compound inhibits BTK activity and downstream signaling pathways, leading to decreased proliferation and survival of B-cells. In vivo studies using xenograft models of CLL and NHL have demonstrated that this compound has potent antitumor activity and can induce tumor regression. These findings have led to the initiation of clinical trials to evaluate the safety and efficacy of this compound in patients with B-cell malignancies.

Properties

IUPAC Name

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(3,4-diethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O3S/c1-3-25-17-10-9-14(11-18(17)26-4-2)12-20(24)23-21-16(13-22)15-7-5-6-8-19(15)27-21/h9-11H,3-8,12H2,1-2H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKGGAOKMVQETBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)CC(=O)NC2=C(C3=C(S2)CCCC3)C#N)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90359938
Record name ST039408
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90359938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5772-20-3
Record name ST039408
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90359938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-(3,4-diethoxyphenyl)acetamide
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N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-(3,4-diethoxyphenyl)acetamide
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N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-(3,4-diethoxyphenyl)acetamide
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N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-(3,4-diethoxyphenyl)acetamide
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N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-(3,4-diethoxyphenyl)acetamide

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